molecular formula C24H43N11O6 B14198597 N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline CAS No. 872438-48-7

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline

Cat. No.: B14198597
CAS No.: 872438-48-7
M. Wt: 581.7 g/mol
InChI Key: HLGAEQOULLZYHG-QAETUUGQSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex peptide compound It is characterized by the presence of multiple amino acid residues, including L-ornithine, glycine, and L-proline, linked together through peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (L-ornithine) is attached to a solid resin.

    Deprotection and Coupling: The amino group of the anchored amino acid is deprotected, followed by the coupling of the next amino acid (glycine) using coupling reagents such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (L-proline, L-ornithine) until the desired peptide sequence is obtained.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize batch reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the peptide chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of peptide bonds.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is unique due to its specific amino acid sequence and the presence of multiple diaminomethylidene groups

Properties

CAS No.

872438-48-7

Molecular Formula

C24H43N11O6

Molecular Weight

581.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H43N11O6/c25-14(5-1-9-30-23(26)27)19(37)32-13-18(36)34-11-3-7-16(34)20(38)33-15(6-2-10-31-24(28)29)21(39)35-12-4-8-17(35)22(40)41/h14-17H,1-13,25H2,(H,32,37)(H,33,38)(H,40,41)(H4,26,27,30)(H4,28,29,31)/t14-,15-,16-,17-/m0/s1

InChI Key

HLGAEQOULLZYHG-QAETUUGQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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